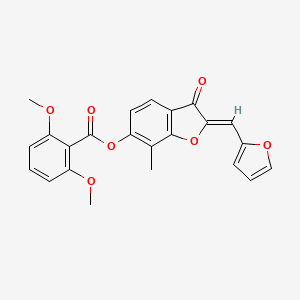

![molecular formula C15H22N2O3 B2408653 tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate CAS No. 473254-13-6](/img/structure/B2408653.png)

tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate

カタログ番号 B2408653

CAS番号:

473254-13-6

分子量: 278.352

InChIキー: PJMPDSCDUZBOAC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate” is a chemical compound with the CAS Number: 473254-13-6. It has a molecular weight of 278.35 . The IUPAC name for this compound is tert-butyl 2-(benzylamino)-1-methyl-2-oxoethylcarbamate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H22N2O3/c1-11(17-14(19)20-15(2,3)4)13(18)16-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)(H,17,19) . This code provides a specific representation of the molecule’s structure.科学的研究の応用

Metalation and Alkylation Studies

- Metalation and Alkylation between Silicon and Nitrogen: Sieburth et al. (1996) explored tert-butyl carbamate derivatives for their ability to undergo metalation between nitrogen and silicon. This process is efficient for synthesizing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Synthesis of Important Intermediates

- Synthesis of Biologically Active Compounds: Zhao et al. (2017) reported on the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in drugs like omisertinib (Zhao, Guo, Lan, & Xu, 2017).

- Preparation of Functionalized Carbamates: The work by Ortiz, Guijarro, and Yus (1999) demonstrated the synthesis of functionalized carbamates through the reaction of tert-butyl N-(chloromethyl)-N-methyl carbamate with various electrophiles (Ortiz, Guijarro, & Yus, 1999).

Chemical Transformations and Building Blocks

- N-(Boc) Nitrone Equivalents: Guinchard et al. (2005) described tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents, useful in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Crystallographic Studies

- Carbamate Derivatives and Hydrogen Bonds: Das et al. (2016) investigated two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, focusing on the interplay of strong and weak hydrogen bonds in crystal structures (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Miscellaneous Applications

- Synthetic Intermediate for Protease Inhibitors: Ghosh et al. (2017) detailed the synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate as a building block for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

特性

IUPAC Name |

tert-butyl N-[1-(benzylamino)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-11(17-14(19)20-15(2,3)4)13(18)16-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMPDSCDUZBOAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2408573.png)

![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)

![Diethyl 4,4'-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate](/img/structure/B2408580.png)

![N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2408584.png)

![N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2408585.png)